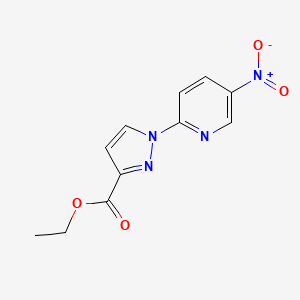![molecular formula C12H12N2O2S2 B13192239 Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with ethyl chloroformate and methylamine under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, leading to the disruption of key biological processes. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its carbamothioyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H12N2O2S2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S2/c1-3-16-12(15)9-6(2)8-4-7(10(13)17)5-14-11(8)18-9/h4-5H,3H2,1-2H3,(H2,13,17) |
Clave InChI |
PATCFNNVGYBCQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)



![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)

![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)


![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)



